5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one
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Overview
Description
5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one: is a heterocyclic compound that features both quinoline and pyridone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxyquinoline with a suitable pyridone precursor under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyridone rings, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinoline: Shares the quinoline moiety but lacks the pyridone ring.
1H-Pyridin-2-one: Contains the pyridone ring but lacks the quinoline moiety.
5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-3-one: Similar structure but with a different position of the pyridone ring.
Uniqueness
5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one is unique due to the combination of both quinoline and pyridone moieties, which may confer distinct chemical and biological properties compared to its individual components.
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-(6,7-dimethoxyquinolin-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-6-11-5-12(10-3-4-16(19)18-8-10)9-17-13(11)7-15(14)21-2/h3-9H,1-2H3,(H,18,19) |
InChI Key |
RWZAFECYIQQVPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CNC(=O)C=C3 |
Origin of Product |
United States |
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